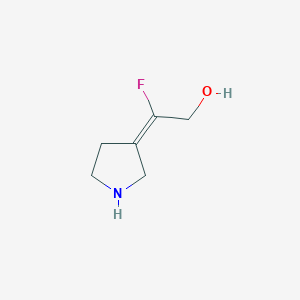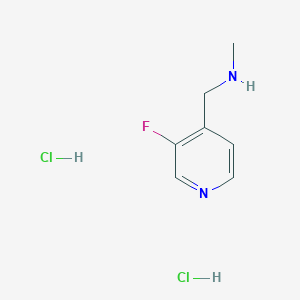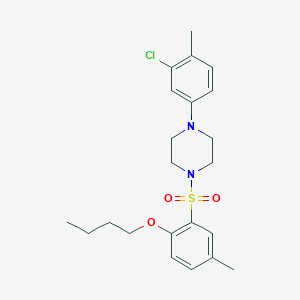
2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol is a chemical compound with the molecular formula C6H10FNO and a molecular weight of 131.15 g/mol It is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an ethan-1-ol group
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a versatile building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of fluorinated compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol typically involves the reaction of pyrrolidine derivatives with fluorinated reagents under controlled conditions. One common method involves the use of hydrogen-bond-assisted azomethine ylides, which undergo a formal Huisgen 1,3-dipolar cycloaddition with β-bromo-β-nitrostyrenes to afford highly substituted pyrrolidin-2-ylidene derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the pyrrolidine ring allows it to bind to various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol can be compared with other similar compounds such as:
- 2-Fluoro-2-(pyrrolidin-2-ylidene)ethan-1-ol
- 2-Fluoro-2-(pyrrolidin-4-ylidene)ethan-1-ol
- 2-Fluoro-2-(pyrrolidin-3-ylidene)propan-1-ol These compounds share similar structural features but differ in the position of the fluorine atom or the length of the carbon chain. The unique combination of the fluorine atom and the pyrrolidine ring in this compound gives it distinct chemical and biological properties .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol involves the reaction of 2-fluoroacetaldehyde with pyrrolidine to form 2-fluoro-2-(pyrrolidin-3-yl)ethanol, which is then dehydrogenated to yield the final product.", "Starting Materials": [ "2-fluoroacetaldehyde", "pyrrolidine", "catalyst (e.g. palladium on carbon)", "solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: Mix 2-fluoroacetaldehyde and pyrrolidine in a solvent (e.g. ethanol) with a catalyst (e.g. palladium on carbon).", "Step 2: Heat the mixture under reflux for several hours to allow the reaction to proceed.", "Step 3: Cool the mixture and filter off the catalyst.", "Step 4: Concentrate the filtrate under reduced pressure to obtain 2-fluoro-2-(pyrrolidin-3-yl)ethanol as a yellow oil.", "Step 5: Dehydrogenate 2-fluoro-2-(pyrrolidin-3-yl)ethanol using a suitable oxidizing agent (e.g. Jones reagent) to yield 2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol as a colorless oil." ] } | |
CAS-Nummer |
1820749-02-7 |
Molekularformel |
C6H10FNO |
Molekulargewicht |
131.15 g/mol |
IUPAC-Name |
2-fluoro-2-pyrrolidin-3-ylideneethanol |
InChI |
InChI=1S/C6H10FNO/c7-6(4-9)5-1-2-8-3-5/h8-9H,1-4H2 |
InChI-Schlüssel |
MAXRSCWKEBTMFR-UHFFFAOYSA-N |
SMILES |
C1CNCC1=C(CO)F |
Kanonische SMILES |
C1CNCC1=C(CO)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide](/img/structure/B2597155.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1,2-oxazole-4-carboxamide](/img/structure/B2597156.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597157.png)
![2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ACETAMIDE](/img/structure/B2597159.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2597161.png)

![4-benzyl-N-(2-fluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2597165.png)
![N-(3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2597167.png)
![(2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B2597168.png)

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2597171.png)


![2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N,N-dimethyl-3-oxobutanamide](/img/structure/B2597176.png)
